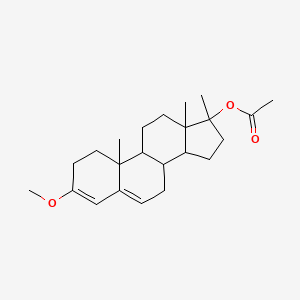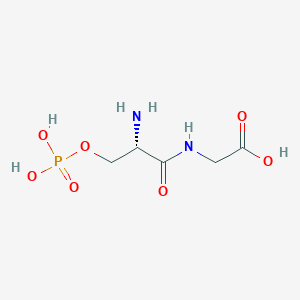
O-Phosphono-L-serylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phosphono-L-serylglycine: is a compound that belongs to the family of phosphono amino acids It is a derivative of L-serine, where the hydroxyl group of serine is replaced by a phosphono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-L-serylglycine typically involves the phosphorylation of L-serine. One common method is the reaction of L-serine with a phosphonating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: O-Phosphono-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine oxide.
Substitution: The hydroxyl group in the serine moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: O-Phosphono-L-serylglycine is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study phosphorylation processes and protein interactions. It serves as a model compound for understanding the role of phosphono groups in biological systems .
Medicine: The compound has potential therapeutic applications, particularly in the development of enzyme inhibitors and as a precursor for drug synthesis. It is also investigated for its role in metabolic pathways and disease mechanisms .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
O-Phosphono-L-serylglycine exerts its effects primarily through interactions with enzymes and proteins. The phosphono group mimics the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or activator. It targets specific molecular pathways involved in phosphorylation and dephosphorylation processes, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
O-Phospho-L-serine: Similar in structure but lacks the glycine moiety.
O-Phospho-L-threonine: Contains a threonine backbone instead of serine.
Phosphonoalanine: Another phosphono amino acid with an alanine backbone.
Uniqueness: O-Phosphono-L-serylglycine is unique due to its specific combination of serine and glycine moieties, which provides distinct biochemical properties. Its ability to participate in both phosphorylation and peptide synthesis makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
6665-42-5 |
|---|---|
Formule moléculaire |
C5H11N2O7P |
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H11N2O7P/c6-3(2-14-15(11,12)13)5(10)7-1-4(8)9/h3H,1-2,6H2,(H,7,10)(H,8,9)(H2,11,12,13)/t3-/m0/s1 |
Clé InChI |
MITJPLNDUBOEOW-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)O)N)OP(=O)(O)O |
SMILES canonique |
C(C(C(=O)NCC(=O)O)N)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)

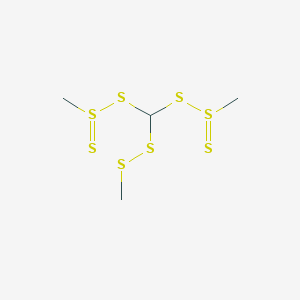
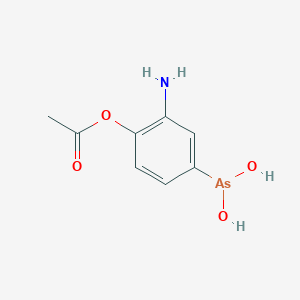

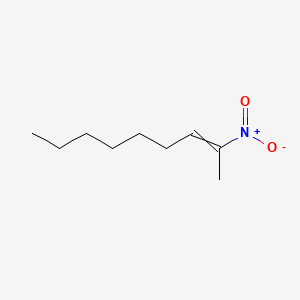
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
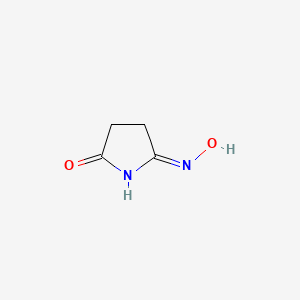
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
